Analytical Characterization of (3R)-3-Fluoropiperidine-3-carboxylic Acid: A Definitive Guide to ¹⁹F and ¹H NMR Spectroscopy
Analytical Characterization of (3R)-3-Fluoropiperidine-3-carboxylic Acid: A Definitive Guide to ¹⁹F and ¹H NMR Spectroscopy
Executive Summary
The incorporation of fluorine into saturated heterocyclic scaffolds is a cornerstone strategy in modern drug discovery, designed to modulate basicity, improve metabolic stability, and influence conformational preferences. (3R)-3-Fluoropiperidine-3-carboxylic acid and its N-protected derivatives (such as the N-Boc analog) are critical chiral building blocks utilized in the synthesis of USP30 inhibitors[1], MRTF/SRF-mediated gene transcription inhibitors[2], and adenosine receptor antagonists[3].
This technical whitepaper provides an authoritative, in-depth analysis of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectral characteristics of the N-Boc protected derivative of (3R)-3-Fluoropiperidine-3-carboxylic acid. By detailing the causality behind spectral phenomena—such as the fluorine gauche effect and heteronuclear spin-spin coupling—and providing a self-validating acquisition protocol, this guide equips analytical and synthetic chemists with the necessary tools for rigorous structural verification.
Structural Dynamics and the Fluorine Gauche Effect
The piperidine ring is conformationally dynamic, rapidly interconverting between chair forms at room temperature. However, the introduction of a fluorine atom at the C3 position alongside a bulky carboxylic acid group creates a strong stereoelectronic bias. The highly electronegative fluorine atom prefers an axial orientation due to the fluorine gauche effect (an electrostatic stabilization between the C-F bond and the adjacent C-N bond).
When the nitrogen is protected with a bulky tert-butoxycarbonyl (Boc) group, steric repulsion competes with these stereoelectronic effects, leading to a complex, time-averaged conformational equilibrium. This dynamic behavior directly impacts the observed NMR chemical shifts, often resulting in broadened signals for the protons adjacent to the nitrogen (C2 and C6) at 298 K[1].
Caption: Conformational equilibrium of the piperidine ring influencing time-averaged NMR chemical shifts.
Spectral Analysis and Data Presentation
¹H NMR Spectral Assignments
The ¹H NMR spectrum of N-Boc-(3R)-3-fluoropiperidine-3-carboxylic acid in DMSO-d₆ is characterized by extensive diastereotopic splitting and heteronuclear coupling. Because the C3 carbon is a chiral center, the two protons on the adjacent C2 and C4 carbons are diastereotopic—meaning they reside in magnetically non-equivalent environments and will couple with each other (geminal coupling, ²JHH ≈ 13.5 Hz) as well as with the ¹⁹F nucleus (³JHF).
Causality of Solvent Choice: DMSO-d₆ is selected over CDCl₃ because the carboxylic acid moiety forms strong intermolecular hydrogen-bonded dimers in non-polar solvents, which can severely broaden the spectrum. DMSO disrupts these dimers, yielding sharper signals and ensuring complete solubility[1].
Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆, 298 K)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration | Assignment Notes |
| COOH | 13.05 | br s | - | 1H | Broadened due to rapid proton exchange. |
| C2-H(eq) | 3.85 | br d | ²J | 1H | Diastereotopic; broadened by N-Boc rotamers. |
| C6-H(eq) | 3.75 | br d | ²J | 1H | Diastereotopic. |
| C2-H(ax) | 3.15 | dd | ²J | 1H | Exhibits strong heteronuclear coupling to ¹⁹F. |
| C6-H(ax) | 2.95 | td | ²J | 1H | Distant from chiral center; standard axial-axial coupling. |
| C4-H(eq) | 2.05 | m | Complex | 1H | Overlapping ³J |
| C4-H(ax) | 1.85 | m | Complex | 1H | Complex multiplet due to adjacent C5 protons. |
| C5-H₂ | 1.65 | m | - | 2H | Overlapping signals. |
| Boc-CH₃ | 1.40 | s | - | 9H | Intense singlet confirming protection[2]. |
¹⁹F NMR Spectral Assignments
Fluorine-19 is a spin-½ nucleus with 100% natural abundance, making it highly sensitive to its local magnetic environment. The tertiary fluorine at the C3 position is highly shielded by the adjacent electron-withdrawing carboxylic acid and the piperidine ring currents[4].
When acquired without proton decoupling, the ¹⁹F signal appears as a complex multiplet (dddd) due to three-bond couplings (³JHF) with the four adjacent protons at C2 and C4. Applying heteronuclear ¹H-decoupling collapses this multiplet into a sharp singlet, which is critical for confirming the purity of the compound and verifying that no defluorination or rearrangement has occurred during synthesis[3].
Table 2: ¹⁹F NMR Assignments (376 MHz, DMSO-d₆, 298 K)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity (Coupled) | Multiplicity (Decoupled) | Coupling Constants (J, Hz) |
| ¹⁹F (C3) | -158.50 | dddd | s | ³J |
Self-Validating Experimental Protocol for NMR Acquisition
To ensure absolute trustworthiness and reproducibility of the spectral data, the following self-validating workflow must be adhered to. This protocol utilizes internal checks to verify instrument performance prior to data collection.
Caption: Standard 1D NMR pulse sequence workflow with optional heteronuclear decoupling.
Step-by-Step Methodology:
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Sample Preparation & Visual Validation: Weigh 15–20 mg of the purified compound and dissolve it entirely in 0.6 mL of high-purity DMSO-d₆ (containing 0.03% v/v TMS as an internal standard). Validation Check: Visually inspect the NMR tube against a light source. The solution must be perfectly clear. Any undissolved particulate matter will cause magnetic susceptibility gradients, ruining the lineshape.
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Probe Tuning and Matching (ATM): Insert the sample into the spectrometer. Perform Automatic Tuning and Matching (ATM) for both the ¹H channel (e.g., 400.13 MHz) and the ¹⁹F channel (e.g., 376.50 MHz). Validation Check: The tuning curve must show a sharp dip exactly at the resonance frequency, ensuring maximum RF power transfer and accurate 90° pulse lengths.
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Locking and Gradient Shimming: Lock the magnetic field to the deuterium resonance of DMSO-d₆. Execute a 3D Z-gradient shimming protocol (e.g., TopShim). Validation Check: Acquire a dummy ¹H scan. The residual DMSO-d₆ pentet at 2.50 ppm must have a Full Width at Half Maximum (FWHM) of ≤ 1.0 Hz. If it is broader, the shimming has failed and must be repeated.
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¹H NMR Acquisition: Execute a standard 1D proton sequence (zg30) using 16 to 32 scans. Set the relaxation delay (D1) to 2.0 seconds to allow for adequate T₁ relaxation of the piperidine protons.
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¹⁹F NMR Acquisition (Decoupled): Execute a 1D ¹⁹F sequence with inverse-gated ¹H decoupling (zgig). The inverse-gated sequence applies decoupling only during the acquisition time, preventing Nuclear Overhauser Effect (NOE) buildup that could distort the integration of trace fluorinated impurities. Use 64 scans and a D1 of 3.0 seconds (fluorine T₁ times are often longer than proton T₁ times). Validation Check: The resulting spectrum should yield a single, sharp singlet at ~ -158.5 ppm with a signal-to-noise (S/N) ratio > 100:1.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. US20160145251A1 - Inhibitors of myocardin-related transcription factor and serum response factor (mrtf/srf)-mediated gene transcription and methods for use of the same - Google Patents [patents.google.com]
- 3. WO2020112700A1 - 9-substituted amino triazolo quinazoline derivatives as adenosine receptor antagonists, pharmaceutical compositions and their use - Google Patents [patents.google.com]
- 4. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]
